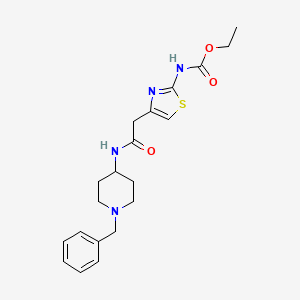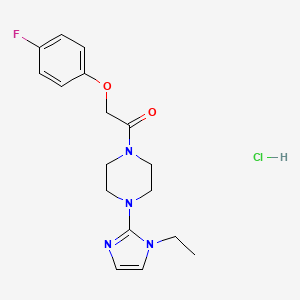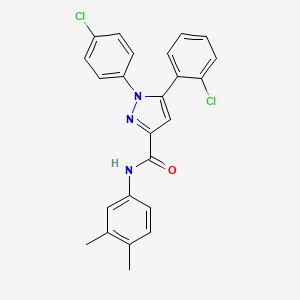
5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C24H19Cl2N3O and its molecular weight is 436.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
Studies on pyrazole derivatives, including compounds similar to 5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide, have highlighted their complex chemical structures and the processes involved in their synthesis. For example, research by Quiroga et al. (1999) explored the preparation and structural analysis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, revealing insights into the tautomeric preferences and crystal structures of these compounds, which are closely related to the chemical family of interest. This foundational work underscores the intricate chemistry behind pyrazole derivatives and sets the stage for their application in various scientific fields (Quiroga et al., 1999).
Antitumor Activities
One of the most significant areas of application for compounds like this compound is in the development of antitumor agents. Xin (2012) conducted a study focusing on the synthesis and evaluation of antitumor activities of a closely related compound, 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide. This research demonstrated the potential of pyrazole derivatives in offering therapeutic benefits against cancer, providing a promising outlook for the application of such compounds in oncology (Xin, 2012).
Molecular Modeling and Drug Design
The application of molecular modeling techniques to study the interactions of pyrazole derivatives with biological targets is another area of significant scientific interest. For instance, the work by Silvestri et al. (2008) on the synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides highlights the role of these compounds in understanding receptor-ligand interactions and developing new therapeutics. This research sheds light on the versatility of pyrazole derivatives in drug design and their potential in targeting specific receptors for therapeutic purposes (Silvestri et al., 2008).
Antimicrobial and Anticancer Agents
The exploration of novel pyrazole derivatives for their antimicrobial and anticancer properties is another promising field of research. Hafez et al. (2016) synthesized a series of new compounds displaying significant antimicrobial and anticancer activities. This study exemplifies the broad applicability of pyrazole derivatives in developing new treatments for infectious diseases and cancer, marking them as valuable tools in medicinal chemistry and drug development (Hafez et al., 2016).
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O/c1-15-7-10-18(13-16(15)2)27-24(30)22-14-23(20-5-3-4-6-21(20)26)29(28-22)19-11-8-17(25)9-12-19/h3-14H,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMLLRZOFKZCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

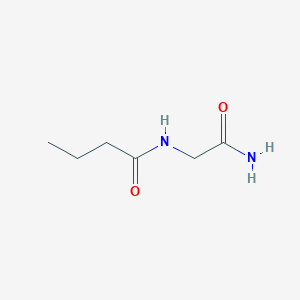
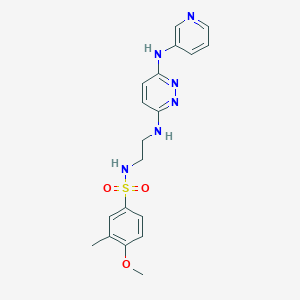
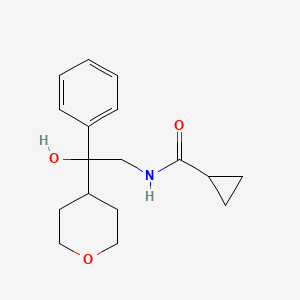
![Tert-butyl 4-[(2-chloroacetyl)amino]-4-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B2730660.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2730663.png)
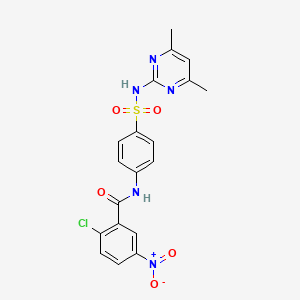
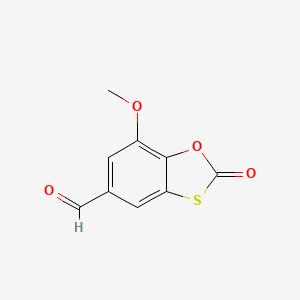
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2730666.png)
![Tert-butyl [(2-aminophenyl)sulfonyl]acetate](/img/structure/B2730667.png)

![2-[4-Cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid](/img/structure/B2730669.png)
